4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenylpiperazine-1-carboxamide
Overview
Description
The compound “4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenylpiperazine-1-carboxamide” is a complex organic molecule. It contains several functional groups including a tetrazole ring, a piperazine ring, and a carboxamide group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the tetrazole and piperazine rings suggests that it might have a rigid and possibly planar structure. The difluorophenyl group might contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. For example, the tetrazole ring is known to participate in various reactions such as substitutions and additions. The piperazine ring might undergo alkylation or acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar tetrazole and carboxamide groups might increase its solubility in polar solvents .Mechanism of Action
Target of Action
The primary targets of the compound “4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenylpiperazine-1-carboxamide” are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
properties
IUPAC Name |
4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-phenylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N7O/c20-16-7-6-15(12-17(16)21)28-18(23-24-25-28)13-26-8-10-27(11-9-26)19(29)22-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNDLLBTVORELJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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